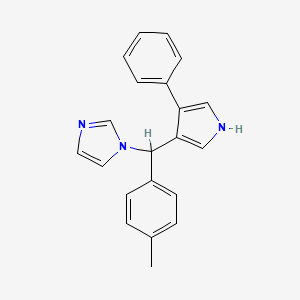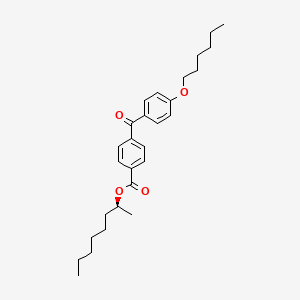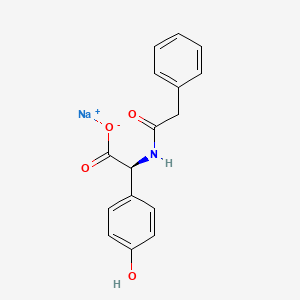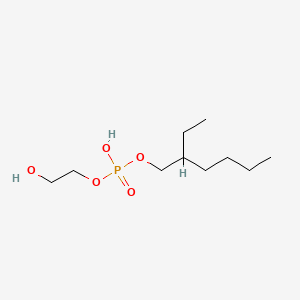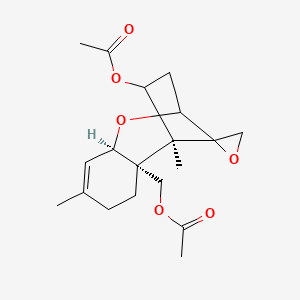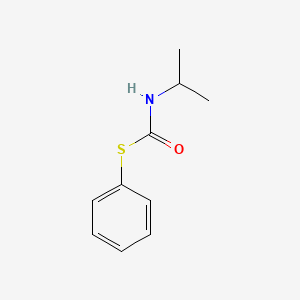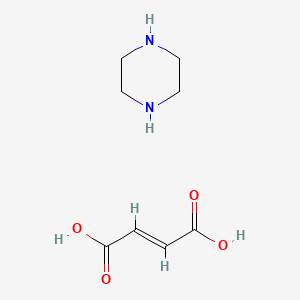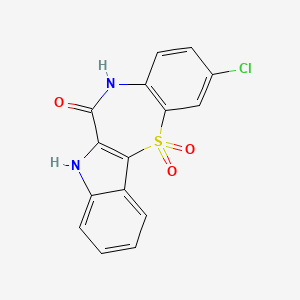![molecular formula C19H16N4O4 B12675323 1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol CAS No. 94023-26-4](/img/structure/B12675323.png)
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrobenzoquinoline core substituted with a nitrophenylazo group and hydroxyl groups. Its molecular formula is C17H15N3O3, and it is known for its vibrant color due to the azo group.
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol typically involves multiple steps:
Azo Coupling Reaction: The initial step involves the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with a suitable aromatic compound to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization to form the benzoquinoline structure.
Reduction and Hydroxylation:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the azo group can lead to the formation of amines, which can further react to form various derivatives.
Substitution: The hydroxyl groups on the quinoline ring can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound’s vibrant color makes it useful in dye manufacturing and as a colorant in various industrial applications.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol can be compared with similar compounds such as:
1,2,3,4-Tetrahydro-6-methylbenzo[H]quinoline: This compound lacks the azo and hydroxyl groups, making it less reactive and less versatile in chemical reactions.
1,2,3,4-Tetrahydro-6-propylbenzo[H]quinoline: Similar to the methyl derivative, this compound also lacks the azo and hydroxyl groups, limiting its applications in scientific research.
The presence of the azo and hydroxyl groups in this compound makes it unique and more versatile compared to its analogs .
Eigenschaften
CAS-Nummer |
94023-26-4 |
|---|---|
Molekularformel |
C19H16N4O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
6-[(4-nitrophenyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol |
InChI |
InChI=1S/C19H16N4O4/c24-14-8-11-9-16(22-21-12-4-6-13(7-5-12)23(26)27)18-15(19(11)20-10-14)2-1-3-17(18)25/h1-7,9,14,20,24-25H,8,10H2 |
InChI-Schlüssel |
WVJOJDCLAFKLPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC2=C3C=CC=C(C3=C(C=C21)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


